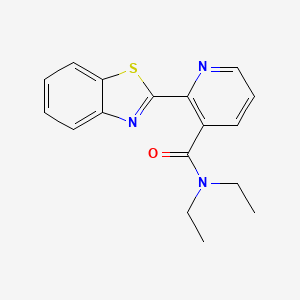

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to inhibitThyroid peroxidase . Additionally, some benzothiazole derivatives have shown potent inhibition against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to interact with their targets, leading to changes that result in their therapeutic effects .

Biochemical Pathways

Benzothiazole derivatives have been found to affect various pathways, leading to their therapeutic effects .

Pharmacokinetics

A related compound, 1,2,3-benzothiadiazole, is soluble in organic solvents , which may impact its bioavailability.

Result of Action

Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Biochemical Analysis

Biochemical Properties

It has been found that benzothiazole derivatives exhibit significant biological activity, which suggests that 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives. One common method involves the use of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a catalyst like hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide (DMF) . The reaction is carried out under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and anticancer agent

Industry: Utilized in the development of fluorescent probes and imaging agents.

Comparison with Similar Compounds

Similar Compounds

2-arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.

N’-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial activity.

Benzothiazole derivatives with acetamide linkage: Investigated for their potential as anti-tubercular agents.

Uniqueness

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide stands out due to its unique combination of a benzothiazole ring with a pyridine carboxamide moiety, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Biological Activity

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyridine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will detail its biological activity based on various studies and findings.

- IUPAC Name : this compound

- Molecular Formula : C15H16N2OS

- Molecular Weight : 284.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The benzothiazole moiety can bind to the active sites of various enzymes, inhibiting their activity and blocking substrate access.

- Cell Signaling Interference : It may modulate signaling pathways related to cell proliferation and inflammation.

Antimicrobial Activity

Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antitumor Activity

Research evaluating the antitumor potential of benzothiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) showed that compounds with similar structures exhibited significant cytotoxic effects:

| Compound | Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |

|---|---|---|---|

| This compound | A549 | 5.5 ± 0.5 | 20.0 ± 1.5 |

| This compound | HCC827 | 4.8 ± 0.4 | 18.5 ± 1.0 |

| This compound | NCI-H358 | 6.0 ± 0.6 | 22.0 ± 2.0 |

The data indicates that while the compound shows promising activity in two-dimensional assays, its efficacy decreases in three-dimensional cultures, likely due to penetration challenges.

Case Studies

Several studies have focused on the biological activities of benzothiazole derivatives:

- Antitumor Study : A study published in Pharmaceutical Research investigated a series of benzothiazole derivatives for their antitumor effects using both two-dimensional and three-dimensional cell cultures. The results indicated that compounds similar to our target compound demonstrated significant inhibition of cell proliferation across multiple cancer cell lines .

- Antimicrobial Evaluation : Another research article assessed the antimicrobial properties of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria using broth microdilution methods. Compounds were found to be effective against Staphylococcus aureus and Escherichia coli, with varying MIC values .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-3-20(4-2)17(21)12-8-7-11-18-15(12)16-19-13-9-5-6-10-14(13)22-16/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMATYRWXGWHDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.